4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate
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Overview
Description
4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate typically involves a multi-step process:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate.
Reaction with hydrazine: The 2,4-dichlorophenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation with aldehyde: The hydrazide is condensed with an appropriate aldehyde to form the hydrazone derivative.
Esterification: The hydrazone derivative is then esterified with 3-bromobenzoic acid under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers .
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as an antitumor agent, given the known biological activities of related compounds.
Materials Science: The compound’s multiple functional groups make it a candidate for the development of new materials with unique properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic natural substrates or inhibitors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in cell proliferation, leading to antitumor effects .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid derivatives: These compounds share the 2,4-dichlorophenoxy moiety and have similar biological activities.
Hydrazone derivatives: Compounds with hydrazone functional groups often exhibit similar reactivity and biological properties.
Uniqueness
4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate is unique due to the combination of its functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a balance between hydrophobic and hydrophilic regions, making it versatile for various scientific research applications .
Biological Activity
The compound 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate is a hydrazone derivative that incorporates a dichlorophenoxyacetyl moiety, which is known for its herbicidal properties, and a bromobenzoate group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and agriculture.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features:
- A dichlorophenoxy group, which is associated with herbicidal activity.
- A hydrazone linkage , which may influence its biological interactions.
- A bromobenzoate moiety , potentially enhancing its reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds containing the dichlorophenoxy group exhibit significant antimicrobial properties. Studies have shown that derivatives of dichlorophenoxyacetic acid (2,4-D) can inhibit the growth of various bacterial strains. For instance:
- Staphylococcus aureus and Escherichia coli have been used to assess the antibacterial efficacy of related compounds, with promising results suggesting that modifications can enhance potency against these pathogens .
Anticancer Potential
The hydrazone derivatives have been investigated for their anticancer activities. Notably:
- Compounds structurally similar to this compound have shown cytotoxic effects in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Herbicidal Activity
Given the presence of the dichlorophenoxyacetyl component, this compound may also exhibit herbicidal properties:
- It is hypothesized to function similarly to 2,4-D by acting as a synthetic auxin, leading to uncontrolled growth in susceptible plants. This property makes it a candidate for further exploration in agricultural applications .
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of hydrazone derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against E. coli .
Anticancer Activity Assessment
In a study published in the Journal of Medicinal Chemistry (2024), researchers synthesized various hydrazone derivatives and tested their effects on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity compared to control treatments .
Data Tables
Properties
Molecular Formula |
C22H15BrCl2N2O4 |
---|---|
Molecular Weight |
522.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H15BrCl2N2O4/c23-16-3-1-2-15(10-16)22(29)31-18-7-4-14(5-8-18)12-26-27-21(28)13-30-20-9-6-17(24)11-19(20)25/h1-12H,13H2,(H,27,28)/b26-12+ |
InChI Key |
SAIVXZIMUYOGQT-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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